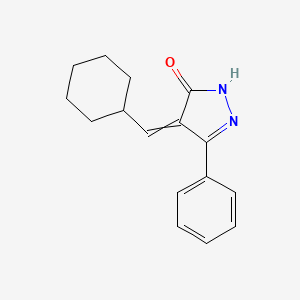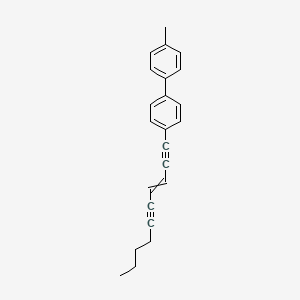
4-(Dec-3-ene-1,5-diyn-1-yl)-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is a chemical compound known for its unique structure and properties. This compound features a biphenyl core with a dec-3-ene-1,5-diyn-1-yl substituent and a methyl group. The presence of the conjugated diynyl group and the biphenyl structure imparts interesting chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
Aplicaciones Científicas De Investigación
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diynyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the dec-3-ene-1,5-diyn-1-yl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
823228-33-7 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-dec-3-en-1,5-diynyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H22/c1-3-4-5-6-7-8-9-10-11-21-14-18-23(19-15-21)22-16-12-20(2)13-17-22/h8-9,12-19H,3-5H2,1-2H3 |
Clave InChI |
BALRCOABDCJTNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)


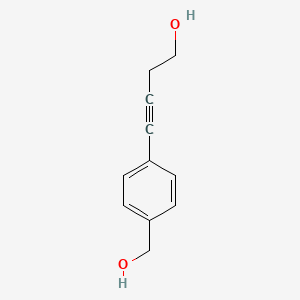
![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
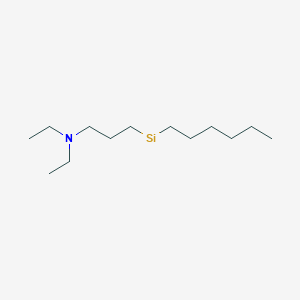
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)

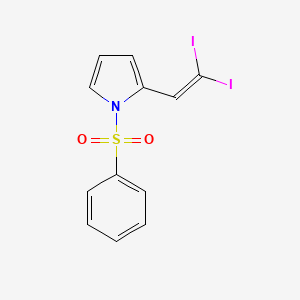
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
